An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-hydroxy-8-mercaptopurine
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-hydroxy-8-mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-6-hydroxy-8-mercaptopurine, a potent and preferential inhibitor of the enzyme xanthine oxidase. Also known as 8-mercaptoguanine (8-MG), this purine analog holds significant interest in medicinal chemistry and pharmacology, particularly for its potential to modulate the metabolism of thiopurine drugs. This document details its chemical structure, solubility, and key quantitative parameters such as its inhibitory constants against xanthine oxidase. Furthermore, it outlines detailed experimental protocols for its synthesis and the determination of its physicochemical characteristics. Visual representations of its mechanism of action and experimental workflows are provided to facilitate a deeper understanding of its biochemical significance.
Introduction
2-Amino-6-hydroxy-8-mercaptopurine (AHMP), systematically named 2-amino-8-sulfanyl-7,9-dihydro-3H-purin-6-one, is a sulfur-containing purine derivative. Its structure, closely resembling the natural purine guanine, allows it to interact with enzymes involved in purine metabolism. Of particular importance is its role as a selective inhibitor of xanthine oxidase (XOD), an enzyme crucial for the catabolism of purines, including the conversion of hypoxanthine to xanthine and then to uric acid.[1][2]
The anticancer drug 6-mercaptopurine (6-MP) is metabolized and cleared from the body by xanthine oxidase.[3][4] To enhance the therapeutic efficacy of 6-MP, it is often co-administered with a xanthine oxidase inhibitor. However, non-selective inhibitors like allopurinol can lead to the accumulation of other xanthine oxidase substrates, causing adverse effects.[5] 2-Amino-6-hydroxy-8-mercaptopurine has been identified as a preferential inhibitor, more potently inhibiting the metabolism of 6-mercaptopurine by xanthine oxidase compared to the metabolism of natural substrates like xanthine.[4][5] This selectivity makes it a valuable tool for research and a potential candidate for therapeutic applications.
Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-6-hydroxy-8-mercaptopurine are summarized below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-8-sulfanylidene-7,9-dihydro-3H-purin-6-one | [6] |
| Synonyms | 8-Mercaptoguanine, 8-MG, AHMP | [7][8] |
| CAS Number | 1778-01-4 | - |
| Molecular Formula | C₅H₅N₅OS | [6] |
| Molecular Weight | 183.19 g/mol | [6] |
| Appearance | White-yellowish amorphous solid | [7] |
Quantitative Data
A compilation of the available quantitative physicochemical and biochemical data for 2-Amino-6-hydroxy-8-mercaptopurine is presented in the following tables.
Table 2.2.1: Solubility Data
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | Sparingly soluble | Not specified | - |
| 0.5 M NaOH | Soluble | 25 | [7] |
| Ethanol | Sparingly soluble | 25 | [7] |
Table 2.2.2: Acidity Constant
| Parameter | Value | Method | Source(s) |
| pKa | Data not available | - | - |
Note: The experimental pKa value for 2-Amino-6-hydroxy-8-mercaptopurine is not available in the reviewed literature. A general protocol for its determination is provided in Section 3.3.
Table 2.2.3: Biochemical Inhibition Constants
| Enzyme | Substrate | Parameter | Value (µM) | Source(s) |
| Xanthine Oxidase | Xanthine | IC₅₀ | 17.71 ± 0.29 | [4] |
| Xanthine Oxidase | 6-Mercaptopurine | IC₅₀ | 0.54 ± 0.01 | [4] |
| Xanthine Oxidase | Xanthine | Kᵢ | 5.78 ± 0.48 | [2][4] |
| Xanthine Oxidase | 6-Mercaptopurine | Kᵢ | 0.96 ± 0.01 | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-Amino-6-hydroxy-8-mercaptopurine and for the determination of its key physicochemical properties.
Synthesis of 2-Amino-6-hydroxy-8-mercaptopurine
This protocol is adapted from a general procedure for the synthesis of S8-functionalized 8-mercaptoguanine derivatives.[7]
Materials:
-
8-Mercaptoguanine (scaffold molecule)
-
0.5 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Appropriate benzyl bromide derivative (if functionalization at the sulfur atom is desired; for the synthesis of the parent compound, this would be omitted and the reaction would proceed to neutralization after dissolution)
-
Hydrochloric acid (HCl) for neutralization
-
Deionized water
-
Filtration apparatus (e.g., Büchner funnel)
-
Stirring plate and stir bar
Procedure:
-
Dissolve a specific amount of 8-mercaptoguanine (e.g., 0.2 g, 1.09 mmol) in a calculated volume of 0.5 M NaOH (e.g., 5.5 ml) in a reaction vessel with stirring until a clear solution is obtained.
-
For S-functionalized derivatives: To this solution, add the respective benzyl bromide (1.2 mmol) dissolved in a small amount of ethanol (0.9 ml).
-
Stir the reaction mixture at 25 °C for 4 hours.
-
A precipitate will form during the reaction. Collect the solid product by vacuum filtration.
-
Wash the collected solid with deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the title compound as a white-yellowish amorphous solid.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 2-Amino-6-hydroxy-8-mercaptopurine.
Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.[9]
Materials:
-
2-Amino-6-hydroxy-8-mercaptopurine (solid)
-
Purified water (or other aqueous buffers, e.g., phosphate-buffered saline at various pH values)
-
Small vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
-
Analytical balance
Procedure:
-
Add an excess amount of solid 2-Amino-6-hydroxy-8-mercaptopurine to a vial containing a known volume of the desired solvent (e.g., 1 ml of water). The excess solid ensures that a saturated solution is formed.
-
Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer (at its λmax) or an HPLC method.
-
The calculated concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the acid dissociation constant (pKa) using potentiometric titration.[10][11][12][13]
Materials:
-
2-Amino-6-hydroxy-8-mercaptopurine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
pH meter with a suitable electrode, calibrated with standard buffers
-
Burette
-
Stirring plate and stir bar
-
Beaker or titration vessel
Procedure:
-
Accurately weigh a sample of 2-Amino-6-hydroxy-8-mercaptopurine and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will yield an apparent pKa.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.
-
If the compound is expected to have acidic protons, titrate with the standardized NaOH solution. If it has basic sites, titrate with the standardized HCl solution.
-
Add the titrant in small, known increments, and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. For multiprotic species, the pKa values correspond to the pH at the midpoint of each buffer region. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point(s).
Signaling and Metabolic Pathways
2-Amino-6-hydroxy-8-mercaptopurine's primary mechanism of action, as currently understood, is its interaction with the purine metabolism pathway, specifically its inhibition of xanthine oxidase.
Inhibition of Xanthine Oxidase in 6-Mercaptopurine Metabolism
The following diagram illustrates the metabolic pathway of 6-mercaptopurine and the preferential inhibitory action of 2-Amino-6-hydroxy-8-mercaptopurine.
Caption: Preferential inhibition of xanthine oxidase by 2-Amino-6-hydroxy-8-mercaptopurine.
Conclusion
2-Amino-6-hydroxy-8-mercaptopurine is a purine analog with significant potential in pharmacological research and drug development. Its key characteristic is the preferential inhibition of xanthine oxidase-mediated metabolism of 6-mercaptopurine over natural substrates. This technical guide has summarized its known physicochemical properties, provided detailed experimental protocols for its synthesis and characterization, and visualized its mechanism of action. Further research to fully elucidate its solubility profile in various pharmaceutically relevant solvents and to determine its pKa value is warranted to facilitate its development and application. The provided methodologies offer a solid foundation for researchers to conduct these and other related investigations.
References
- 1. Nature and position of functional group on thiopurine substrates influence activity of xanthine oxidase--enzymatic reaction pathways of 6-mercaptopurine and 2-mercaptopurine are different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-6-hydroxy-8-mercaptopurine|High-Purity Research Chemical [benchchem.com]
- 7. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
